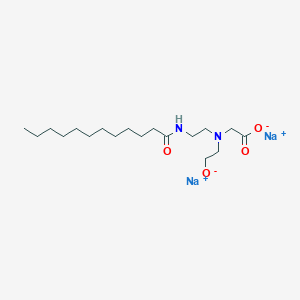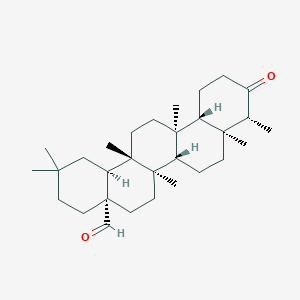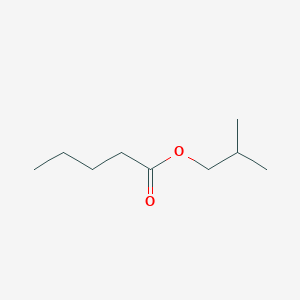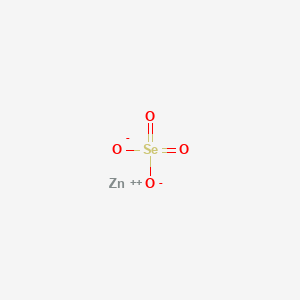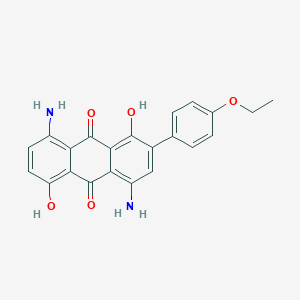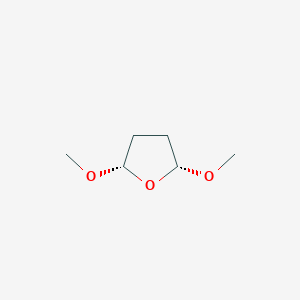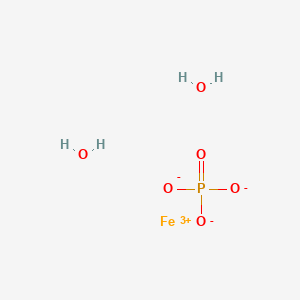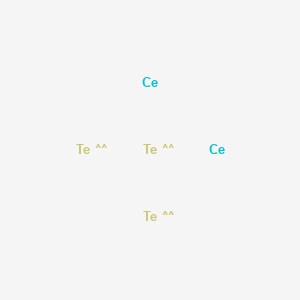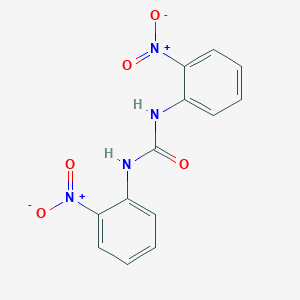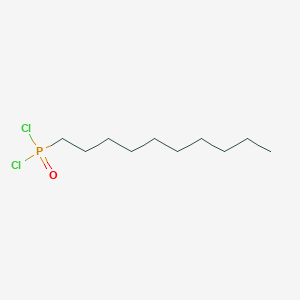![molecular formula C40H46N4O8 B076429 Methyl 3-[7,13,18-tris(3-methoxy-3-oxopropyl)-3,8,12,17-tetramethyl-21,24-dihydroporphyrin-2-yl]propanoate CAS No. 13306-30-4](/img/structure/B76429.png)
Methyl 3-[7,13,18-tris(3-methoxy-3-oxopropyl)-3,8,12,17-tetramethyl-21,24-dihydroporphyrin-2-yl]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[7,13,18-tris(3-methoxy-3-oxopropyl)-3,8,12,17-tetramethyl-21,24-dihydroporphyrin-2-yl]propanoate, also known as Methyl Tripyrrole, is a synthetic porphyrin derivative that has been extensively studied for its potential applications in scientific research. This compound has a unique molecular structure that enables it to interact with biological systems in various ways, making it a promising tool for the study of biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of Methyl 3-[7,13,18-tris(3-methoxy-3-oxopropyl)-3,8,12,17-tetramethyl-21,24-dihydroporphyrin-2-yl]propanoate Tripyrrole is based on its ability to generate reactive oxygen species (ROS) upon exposure to light. These ROS can cause damage to cellular components, leading to cell death. Methyl 3-[7,13,18-tris(3-methoxy-3-oxopropyl)-3,8,12,17-tetramethyl-21,24-dihydroporphyrin-2-yl]propanoate Tripyrrole has been shown to be highly effective in generating ROS, making it a potent photosensitizer.
Efectos Bioquímicos Y Fisiológicos
Methyl 3-[7,13,18-tris(3-methoxy-3-oxopropyl)-3,8,12,17-tetramethyl-21,24-dihydroporphyrin-2-yl]propanoate Tripyrrole has been shown to have a range of biochemical and physiological effects. In addition to its use as a photosensitizer in PDT, it has also been studied for its potential as an antimicrobial agent, an antioxidant, and a diagnostic tool for detecting cancer cells. Methyl 3-[7,13,18-tris(3-methoxy-3-oxopropyl)-3,8,12,17-tetramethyl-21,24-dihydroporphyrin-2-yl]propanoate Tripyrrole has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3-[7,13,18-tris(3-methoxy-3-oxopropyl)-3,8,12,17-tetramethyl-21,24-dihydroporphyrin-2-yl]propanoate Tripyrrole has several advantages as a tool for scientific research. Its unique molecular structure allows it to interact with biological systems in various ways, making it a versatile tool for studying biochemical and physiological processes. Additionally, its high photodynamic activity makes it a promising candidate for use in PDT. However, Methyl 3-[7,13,18-tris(3-methoxy-3-oxopropyl)-3,8,12,17-tetramethyl-21,24-dihydroporphyrin-2-yl]propanoate Tripyrrole has some limitations for lab experiments, including its complex synthesis process and the need for specialized equipment for its use as a photosensitizer.
Direcciones Futuras
There are several future directions for the study of Methyl 3-[7,13,18-tris(3-methoxy-3-oxopropyl)-3,8,12,17-tetramethyl-21,24-dihydroporphyrin-2-yl]propanoate Tripyrrole. One potential area of research is the development of more efficient synthesis methods that can produce larger quantities of the compound. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 3-[7,13,18-tris(3-methoxy-3-oxopropyl)-3,8,12,17-tetramethyl-21,24-dihydroporphyrin-2-yl]propanoate Tripyrrole and its potential applications in various fields, including cancer treatment, antimicrobial therapy, and diagnostics. Finally, the development of new derivatives of Methyl 3-[7,13,18-tris(3-methoxy-3-oxopropyl)-3,8,12,17-tetramethyl-21,24-dihydroporphyrin-2-yl]propanoate Tripyrrole with enhanced properties could lead to the development of even more effective tools for scientific research.
Métodos De Síntesis
Methyl 3-[7,13,18-tris(3-methoxy-3-oxopropyl)-3,8,12,17-tetramethyl-21,24-dihydroporphyrin-2-yl]propanoate Tripyrrole can be synthesized through a multi-step process that involves the condensation of pyrrole and aldehyde derivatives. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The synthesis of Methyl 3-[7,13,18-tris(3-methoxy-3-oxopropyl)-3,8,12,17-tetramethyl-21,24-dihydroporphyrin-2-yl]propanoate Tripyrrole is a complex process that requires careful control of reaction conditions and the use of specialized equipment.
Aplicaciones Científicas De Investigación
Methyl 3-[7,13,18-tris(3-methoxy-3-oxopropyl)-3,8,12,17-tetramethyl-21,24-dihydroporphyrin-2-yl]propanoate Tripyrrole has been extensively studied for its potential applications in scientific research. One of its most promising uses is as a photosensitizer in photodynamic therapy (PDT), a non-invasive cancer treatment that involves the use of light to activate a photosensitizing agent that selectively destroys cancer cells. Methyl 3-[7,13,18-tris(3-methoxy-3-oxopropyl)-3,8,12,17-tetramethyl-21,24-dihydroporphyrin-2-yl]propanoate Tripyrrole has been shown to have high photodynamic activity, making it a promising candidate for use in PDT.
Propiedades
Número CAS |
13306-30-4 |
|---|---|
Nombre del producto |
Methyl 3-[7,13,18-tris(3-methoxy-3-oxopropyl)-3,8,12,17-tetramethyl-21,24-dihydroporphyrin-2-yl]propanoate |
Fórmula molecular |
C40H46N4O8 |
Peso molecular |
710.8 g/mol |
Nombre IUPAC |
methyl 3-[7,13,18-tris(3-methoxy-3-oxopropyl)-3,8,12,17-tetramethyl-21,24-dihydroporphyrin-2-yl]propanoate |
InChI |
InChI=1S/C40H46N4O8/c1-21-25(9-13-37(45)49-5)33-18-31-23(3)27(11-15-39(47)51-7)35(43-31)20-36-28(12-16-40(48)52-8)24(4)32(44-36)19-34-26(10-14-38(46)50-6)22(2)30(42-34)17-29(21)41-33/h17-20,43-44H,9-16H2,1-8H3 |
Clave InChI |
IOZUPVSROPSBJM-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)CCC(=O)OC)C)C)CCC(=O)OC)C)CCC(=O)OC)CCC(=O)OC |
SMILES canónico |
CC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)CCC(=O)OC)C)C)CCC(=O)OC)C)CCC(=O)OC)CCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



